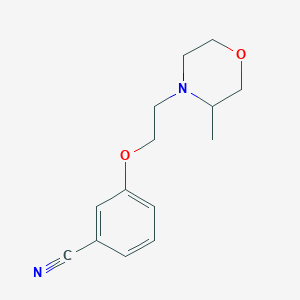
3-(2-(3-Methylmorpholino)ethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-(2-(3-Methylmorpholino)ethoxy)benzonitrile involves several steps. One common method is the nucleophilic aromatic substitution reaction. This reaction typically involves the substitution of a halogen atom on an aromatic ring with a nucleophile, such as an amine or an ether . The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO) . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-(2-(3-Methylmorpholino)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
3-(2-(3-Methylmorpholino)ethoxy)benzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of biological pathways and molecular interactions.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(3-Methylmorpholino)ethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
3-(2-(3-Methylmorpholino)ethoxy)benzonitrile can be compared with other similar compounds, such as:
3-[2-(3-piperidinyl)ethoxy]benzonitrile: This compound has a similar structure but contains a piperidine ring instead of a morpholine ring.
4-(2-(3-Methylmorpholino)ethoxy)benzonitrile: This compound has a similar structure but with a different substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 3-methylmorpholine moiety, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-[2-(3-methylmorpholin-4-yl)ethoxy]benzonitrile |
InChI |
InChI=1S/C14H18N2O2/c1-12-11-17-7-5-16(12)6-8-18-14-4-2-3-13(9-14)10-15/h2-4,9,12H,5-8,11H2,1H3 |
InChI Key |
NMBGWPJIMBSNNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1CCOC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















